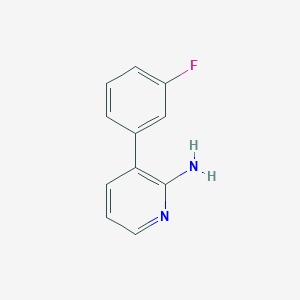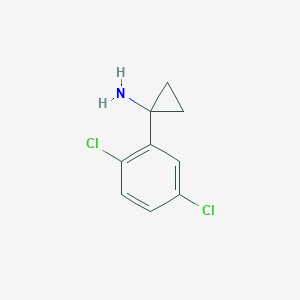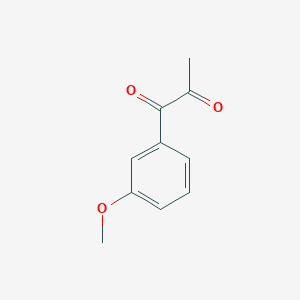amine](/img/structure/B11742436.png)
[(5-Fluorothiophen-2-yl)methyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluorothiophen-2-yl)methylamine is an organic compound that features a thiophene ring substituted with a fluorine atom and a methoxyethylamine group
Preparation Methods
The synthesis of (5-Fluorothiophen-2-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorothiophene and 2-methoxyethylamine.
Synthetic Route:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
(5-Fluorothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethylamine group can be replaced with other nucleophiles under suitable conditions.
Scientific Research Applications
(5-Fluorothiophen-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5-Fluorothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxyethylamine group contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
(5-Fluorothiophen-2-yl)methylamine can be compared with other similar compounds, such as:
[(5-Fluorothiophen-2-yl)methyl]amine: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
(5-Chlorothiophen-2-yl)methylamine: Substituting fluorine with chlorine can alter the compound’s electronic properties and interactions with biological targets.
(5-Methylthiophen-2-yl)methylamine: The presence of a methyl group instead of fluorine can impact the compound’s stability and reactivity.
Properties
Molecular Formula |
C8H12FNOS |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C8H12FNOS/c1-11-5-4-10-6-7-2-3-8(9)12-7/h2-3,10H,4-6H2,1H3 |
InChI Key |
SHVNUDORDTVUEG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC=C(S1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742360.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742367.png)

amine](/img/structure/B11742373.png)

![(2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11742392.png)


![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742406.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742414.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11742420.png)

![N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742428.png)
